3-Fluoro-3-(trifluoromethyl)pyrrolidine
Description
3-Fluoro-3-(trifluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by the presence of both fluorine and trifluoromethyl groups at the 3-position of the pyrrolidine ring. Its molecular formula is C${11}$H${12}$ClF$_{4}$N (hydrochloride salt form), with a molecular weight of 269.67 g/mol and CAS number 1803600-36-3 . This compound is of significant interest in medicinal and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability . The stereogenic center at the 3-position further enables its use in chiral ligand design and enantioselective catalysis .
Properties
CAS No. |
1550728-66-9 |
|---|---|
Molecular Formula |
C5H7F4N |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
3-fluoro-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7F4N/c6-4(5(7,8)9)1-2-10-3-4/h10H,1-3H2 |
InChI Key |
LPXDJYALXFYGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as xenon difluoride or elemental fluorine under controlled conditions . Another approach involves the trifluoromethylation of pyrrolidine derivatives using reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 3-Fluoro-3-(trifluoromethyl)pyrrolidine may involve large-scale fluorination and trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents such as xenon difluoride or elemental fluorine are used under controlled conditions to introduce fluorine atoms.
Trifluoromethylation: Reagents like trifluoromethyl iodide in the presence of a base are commonly used.
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethylated pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Fluoro-3-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-fluoro-3-(trifluoromethyl)pyrrolidine with key analogs, highlighting structural variations, synthesis routes, and functional properties:
Key Insights from Comparison:
Positional Effects of Fluorine and CF$_3$ Groups :
- The 3-position substitution in 3-fluoro-3-(trifluoromethyl)pyrrolidine enables superior stereochemical control compared to 2-substituted analogs (e.g., 2-tert-butyl derivatives) .
- 3,3-Difluoropyrrolidine lacks the trifluoromethyl group, reducing its lipophilicity and metabolic stability compared to the trifluoromethyl analog .
3,3,4,4-Tetrafluoropyrrolidine shows that increased fluorination maintains biological potency but may complicate synthetic accessibility .
Synthetic Challenges :
- Bulky substituents (e.g., tert-butyl in 2-position analogs) hinder catalytic cycloadditions, necessitating tailored reaction conditions .
- Chiral synthesis of 3-fluoro-3-(trifluoromethyl)pyrrolidine requires precise ligand design (e.g., siloxane-substituted oxazoline phosphine ferrocene) to achieve >90% enantiomeric excess .
Q & A
Q. How can researchers optimize the synthesis yield of 3-fluoro-3-(trifluoromethyl)pyrrolidine?
- Methodological Answer : Synthesis optimization involves selecting fluorinating agents (e.g., N-fluorobenzenesulfonimide or trifluoromethyl iodide (CF₃I)) and radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions. Reaction parameters such as temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios significantly impact yield and purity. For example, excess fluorinating agents may improve substitution but require post-reaction purification via column chromatography . Monitoring intermediates with thin-layer chromatography (TLC) and adjusting reaction times (6–24 hours) can mitigate side reactions.
Q. What analytical techniques are critical for characterizing the structure of 3-fluoro-3-(trifluoromethyl)pyrrolidine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. For instance, ¹⁹F NMR can distinguish between fluorine atoms in the trifluoromethyl group and the pyrrolidine ring. Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve steric hindrance caused by fluorine atoms, as seen in analogs with similar fluorinated pyrrolidines .
Q. How does fluorination influence the compound’s physicochemical properties?
- Methodological Answer : Fluorination enhances lipophilicity and metabolic stability, which can be quantified via logP measurements. The trifluoromethyl group increases electron-withdrawing effects, altering pKa values (measured by potentiometric titration). Computational tools like density functional theory (DFT) predict charge distribution and dipole moments, while differential scanning calorimetry (DSC) assesses thermal stability. Comparative studies with non-fluorinated pyrrolidines reveal reduced basicity and altered solubility profiles in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for fluorinated pyrrolidines under varying reaction conditions?
- Methodological Answer : Contradictions often arise from steric hindrance (due to fluorine substituents) and solvent effects. Systematic kinetic studies under controlled conditions (e.g., using stopped-flow NMR) can isolate variables. For example, competing SN1/SN2 pathways in nucleophilic substitutions may explain divergent product ratios. High-throughput screening (HTS) with microreactors allows rapid testing of temperature, pressure, and catalyst combinations. Data reconciliation via multivariate analysis (e.g., PCA) identifies dominant factors .
Q. What computational strategies are effective in predicting the bioactivity of 3-fluoro-3-(trifluoromethyl)pyrrolidine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., enzymes or GPCRs). Quantitative structure-activity relationship (QSAR) models trained on fluorinated analogs correlate substituent patterns with IC₅₀ values. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability, while free-energy perturbation (FEP) calculates relative binding affinities. In vitro validation via enzyme inhibition assays (e.g., fluorescence-based kinetics) confirms predictions .
Q. How can researchers design experiments to evaluate the compound’s potential in overcoming antimicrobial resistance?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying fluorine substitutions against resistant bacterial strains (e.g., MRSA). Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth identify potency. Synergy studies with β-lactam antibiotics (checkerboard assays) quantify fractional inhibitory concentration indices (FICI). Mechanistic insights are gained via transcriptomics (RNA-seq) to detect efflux pump or target gene modulation .
Q. What strategies mitigate steric hindrance during derivatization of 3-fluoro-3-(trifluoromethyl)pyrrolidine?
- Methodological Answer : Bulky substituents require tailored catalysts. For example, palladium-catalyzed cross-coupling (Suzuki-Miyaura) with sterically tolerant ligands (XPhos) improves arylations. Protecting group strategies (e.g., Boc for amines) reduce side reactions. Flow chemistry enables precise control of residence time and reagent mixing, minimizing steric clashes. Post-derivatization analysis via 2D NMR (NOESY) confirms regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
